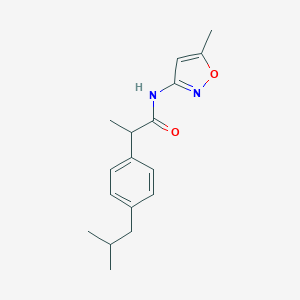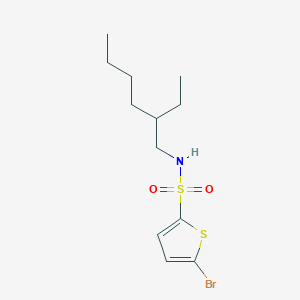![molecular formula C16H14F3NO4 B262950 2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)
2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as TFMB, is a chemical compound that has gained attention in scientific research due to its potential applications in fields such as drug discovery and medicinal chemistry.
Wirkmechanismus
2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide acts by binding to the ATP-binding site of protein kinase CK2, inhibiting its activity and leading to downstream effects such as decreased cell proliferation and increased apoptosis. The exact mechanism of action of this compound on other enzymes and pathways is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory and anti-cancer properties. It has also been found to have neuroprotective effects in certain models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is its specificity for protein kinase CK2, making it a useful tool for studying the role of this enzyme in cellular processes. However, this compound may also have off-target effects on other enzymes and pathways, which should be taken into consideration when designing experiments. Additionally, the solubility and stability of this compound may vary depending on the experimental conditions, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
For 2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide research include further investigation of its mechanism of action on other enzymes and pathways, as well as its potential applications in drug discovery and medicinal chemistry. This compound may also have applications in the development of new therapies for neurodegenerative diseases, inflammation, and cancer. Additionally, the optimization of synthesis methods and the development of new analogs of this compound may lead to improved efficacy and specificity for certain targets.
Synthesemethoden
2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzoic acid with trifluoromethoxyaniline, followed by the use of various reagents and solvents to obtain the final product. The synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has been studied extensively for its potential applications in drug discovery and medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, such as protein kinase CK2, which is involved in various cellular processes including cell proliferation and differentiation. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C16H14F3NO4 |
|---|---|
Molekulargewicht |
341.28 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C16H14F3NO4/c1-22-12-7-8-13(14(9-12)23-2)15(21)20-10-3-5-11(6-4-10)24-16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChI-Schlüssel |
JPSNJHMMWGHSHP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)

![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)



